3-(Fluorosulfonyl)benzoic acid
Overview
Description
3-(Fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5FO4S. It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .
Mechanism of Action
Target of Action
The primary target of 3-(Fluorosulfonyl)benzoic acid is proteins or nucleic acids . The compound uses a sulfonyl fluoride motif to connect with these targets . This motif allows the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach involves the use of sulfates as a connector, which is a complementary method to using amides and phosphate groups as linkers . The compound’s interaction with its targets results in the formation of -SO2- linked small molecules with proteins or nucleic acids .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by the Log Po/w value, is 0.78 (iLOGP), suggesting that it may have good bioavailability .
Action Environment
It is known that the compound is solid in form , and its melting point is between 147-153 °C , suggesting that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions due to its sulfonyl fluoride motif. This motif can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The compound interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with reactive serine residues in proteases, which makes it a valuable tool in proteomics research . Additionally, it can modify threonine, lysine, tyrosine, cysteine, and histidine residues, enhancing its utility in chemical biology .
Cellular Effects
This compound influences various cellular processes by interacting with proteins and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently modifying specific amino acid residues in target proteins . This modification can lead to changes in protein function, impacting cellular activities such as signal transduction, metabolic pathways, and gene regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit or activate enzymes, depending on the nature of the modification . The sulfonyl fluoride group in this compound is highly electrophilic, allowing it to react with nucleophilic amino acid side chains, leading to enzyme inhibition or activation . This mechanism is crucial for its application in studying enzyme functions and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its availability and activity within different cellular compartments . The transport and distribution of this compound are critical for its effective use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, influencing its interactions with target proteins and enzymes . Understanding the subcellular distribution of this compound is essential for optimizing its use in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method is the reaction of 3-chlorosulfonylbenzoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and their derivatives .
Scientific Research Applications
3-(Fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules by linking small molecules with proteins or nucleic acids.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Fluorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoic acid
- 2-Chlorobenzenesulfonyl fluoride
- Phenylacetyl chloride
Uniqueness
3-(Fluorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The position of the fluorosulfonyl group on the benzene ring influences its chemical behavior, making it particularly suitable for certain applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
3-fluorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYMBWGOJRULOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196499 | |
Record name | 3-(Fluorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-95-5 | |
Record name | 3-(Fluorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Fluorosulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 454-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Fluorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(fluorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(FLUOROSULFONYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHS963JL6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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